pokeweed antiviral protein

Ribosome-inactivating protein N-glycosidase ribosome specificity

Generic RIP substitution introduces uncontrolled experimental variability-PAP is the only type I RIP with dual eukaryotic/prokaryotic ribosome activity, making it irreplaceable for heterologous translation studies. Isoform identity (PAP/PAP-II/PAP-S; sequence identity as low as 31%) directly determines potency and toxicity. • IC50 0.07-0.29 nM in cell-free translation; validated positive control for broad-spectrum antiviral screening (RNA & DNA viruses including HIV-1). • Clinical-stage cytotoxic payload (B43-PAP, TXU-PAP) for hematologic malignancy immunotoxins; well-tolerated at ≤0.7 mg/kg in primate PK studies. • Standard pack: 0.02 mg; bulk custom available. Verify isoform and purity documentation upon receipt.

Molecular Formula C25H33F3N8O9
Molecular Weight 0
CAS No. 145113-06-0
Cat. No. B1177708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepokeweed antiviral protein
CAS145113-06-0
Molecular FormulaC25H33F3N8O9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.02 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pokeweed Antiviral Protein (PAP, CAS 145113-06-0): Ribosome-Inactivating Protein for Antiviral and Immunotoxin Research


Pokeweed antiviral protein (PAP), CAS 145113-06-0, is a 29-kDa type I ribosome-inactivating protein (RIP) isolated from Phytolacca americana [1]. PAP functions as an RNA N-glycosidase that catalytically removes a specific adenine residue from the sarcin/ricin loop of the large rRNA of both eukaryotic and prokaryotic ribosomes, irreversibly blocking protein synthesis at the translocation step [2]. PAP exhibits broad-spectrum antiviral activity against plant and animal viruses, including HIV-1, and serves as the cytotoxic effector in clinical-stage immunotoxins targeting hematologic malignancies [3].

Why Generic Substitution Fails for Pokeweed Antiviral Protein (PAP)


Ribosome-inactivating proteins (RIPs) share a conserved N-glycosidase active site but exhibit critical functional divergence that precludes generic interchange. PAP differs fundamentally from type II RIPs like ricin in its ability to inactivate prokaryotic ribosomes [1], a distinction that impacts experimental design in heterologous expression systems. Among PAP isoforms (PAP, PAP-II, PAP-S), amino acid sequence identity is as low as 31–41% [2], yielding marked differences in translation inhibition potency and in vivo toxicity [3]. For procurement decisions, these molecular differences translate to quantifiable performance variations in specific assays; assuming functional equivalence without isoform or source verification introduces uncontrolled experimental variability and risks reproducibility failure.

Quantitative Comparative Evidence for Pokeweed Antiviral Protein (PAP) Procurement and Selection


PAP Inactivates Both Eukaryotic and Prokaryotic Ribosomes, Unlike Ricin A-Chain

PAP exhibits dual-specificity N-glycosidase activity toward both eukaryotic and prokaryotic ribosomes, whereas ricin A-chain (RTA) inactivates only eukaryotic ribosomes [1]. This functional difference was confirmed in recombinant expression systems where PAP expression inhibited E. coli growth while RTA expression did not [2].

Ribosome-inactivating protein N-glycosidase ribosome specificity

Recombinant PAP-S Exhibits 4.1-Fold Higher Potency Than Native PAP in Rabbit Reticulocyte Lysate

In a direct head-to-head comparison, recombinant PAP-S demonstrated a median inhibitory concentration (IC50) of 0.07 nM in a rabbit reticulocyte translation system, whereas native PAP purified from spring leaves exhibited an IC50 of 0.29 nM [1]. This 4.1-fold increase in potency establishes that the recombinant seed-derived isoform outperforms the native leaf-derived protein in this standard in vitro translation inhibition assay.

Protein synthesis inhibition IC50 recombinant protein

Recombinant PAP Is 10-Fold More Potent Than Native PAP in Translation Inhibition

Recombinant PAP (rPAP) expressed in Escherichia coli exhibited an IC50 of 5.10 × 10⁻¹² M (5.1 pM) in a rabbit reticulocyte translation system, compared with an IC50 of 5.10 × 10⁻¹¹ M (51 pM) for native PAP purified from spring leaves [1]. This 10-fold potency enhancement was observed without detectable differences in cytotoxicity toward established cell lines.

Recombinant expression IC50 translation inhibition

PAP-II Is Significantly Less Toxic Than PAP, Enabling Higher Transgenic Expression

PAP-II exhibits markedly reduced toxicity compared to PAP in transgenic tobacco plants. While PAP-expressing transgenic lines accumulated only 1–2 ng PAP per mg total protein and were recovered at low frequency, PAP-II-expressing lines accumulated up to 250 ng/mg protein, representing over 100-fold higher steady-state protein levels [1]. This reduced toxicity enabled broader spectrum resistance without growth penalties.

PAP isoforms toxicity transgenic plants

Anti-CD4-PAP Immunoconjugate Is 2,312–195,900-Fold More Potent Than Zidovudine Against HIV-1

The anti-CD4-PAP immunoconjugate exhibited mean IC50 values of 43 pM against zidovudine-susceptible HIV-1 isolates and 19 pM against zidovudine-resistant isolates, compared with zidovudine IC50 values of 117 nM and 3,724 nM, respectively [1]. This corresponds to a 2,312-fold potency advantage against susceptible strains and a 195,900-fold advantage against resistant strains, while sparing normal lymphohematopoietic progenitor cells at concentrations up to 5,000 nM.

HIV-1 immunoconjugate IC50

PAP Exhibits Broad-Spectrum Antiviral Activity Against Plant and Animal Viruses

PAP has demonstrated antiviral activity against tobacco mosaic virus, potato virus X, herpes simplex virus type 1, influenza virus, poliovirus, and HIV-1 [1][2]. This broad-spectrum activity is mechanistically linked to its ability to depurinate capped viral RNAs, a function not shared by all RIPs [3].

Antiviral broad-spectrum plant virus

Optimal Research and Industrial Application Scenarios for Pokeweed Antiviral Protein (PAP)


Antiviral Drug Discovery: Positive Control and Lead Scaffold Development

PAP serves as a robust positive control in in vitro antiviral screening assays due to its well-characterized IC50 values (0.07–0.29 nM in translation systems) and broad-spectrum activity against RNA and DNA viruses [1][2]. Engineered nontoxic PAP mutants such as FLP-102 and FLP-105, which depurinate HIV-1 RNA preferentially over rRNA, are being developed as salvage therapies for drug-resistant HIV-1 and provide validated starting points for antiviral lead optimization [3].

Immunotoxin Development for Hematologic Malignancies

PAP is the cytotoxic payload in clinical-stage immunotoxins including B43-PAP (anti-CD19) for B-ALL and TXU-PAP (anti-CD7) for T-ALL/AML. Preclinical pharmacokinetic studies in cynomolgus monkeys demonstrated favorable clearance (1–2 mL/h/kg) and a well-tolerated dose range up to 0.7 mg/kg total dose [1]. Phase I/II clinical trials combining B43-PAP with standard induction chemotherapy have shown antileukemic activity in relapsed pediatric B-ALL patients [2]. Procurement of clinical-grade PAP is essential for continued immunotoxin development.

Plant Biotechnology and Crop Protection

PAP and its isoforms confer broad-spectrum viral and fungal resistance in transgenic plants. PAP-II, with its reduced host toxicity, achieves ≥125-fold higher transgenic expression (up to 250 ng/mg protein) than PAP while conferring resistance to tobacco mosaic virus, potato virus X, and Rhizoctonia solani [1]. For agricultural biotechnology programs, PAP-II or engineered low-toxicity mutants represent the preferred choice over native PAP for generating virus-resistant crops without agronomic yield penalties.

Ribosome-Inactivating Protein Mechanism Studies

PAP's unique dual-specificity N-glycosidase activity toward both eukaryotic and prokaryotic ribosomes makes it an essential tool for studying RIP-substrate recognition mechanisms [1]. Comparative structure-function studies using PAP/RTA chimeras have identified amino-terminal regions governing ribosome recognition, providing a foundation for rational engineering of RIPs with tailored specificities [2]. PAP's cap-binding and mRNA-depurinating activities offer a model system for investigating non-rRNA RIP substrates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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